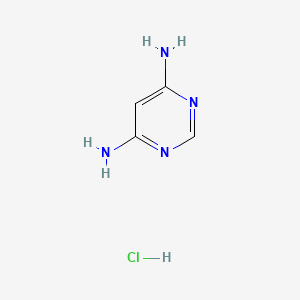
4-Chloro-2-phenylphenol
説明
4-Chloro-2-phenylphenol (4-CPP) is a phenolic compound that has been studied for its potential use in various scientific applications. It is an aromatic compound with a molecular weight of 221.5 g/mol, and is a derivative of phenol. 4-CPP has been studied for its potential use in biochemistry and physiology, as well as its use in laboratory experiments. In
科学的研究の応用
Environmental Monitoring and Pollution Analysis
- 4-Chloro-2-phenylphenol has been a subject of interest in environmental studies, particularly in the analysis of water pollutants. A study developed a voltammetric sensor for determining 2-phenylphenol (2-PP) as a water pollutant, highlighting its relevance in monitoring environmental contaminants (Karimi-Maleh et al., 2019).
Analytical Chemistry and Sensor Development
- Research has focused on the electrochemical behavior and analysis of phenylphenols, including this compound, in various solvents. This is crucial for developing sensors and analytical methods for these compounds (Kiss et al., 2022).
Water Treatment and Decontamination
- The compound has been studied for its removal from water, as seen in research exploring graphene's ability to adsorb 4-chloro-2-nitrophenol from aqueous solutions. This is significant for understanding how to treat water contaminated with similar phenolic compounds (Mehrizad & Gharbani, 2014).
Photolysis and Photodegradation Studies
- Studies have also looked into the photolysis and photodegradation of chloro-hydroxybiphenyls, which include compounds like this compound. These studies are essential for understanding the environmental fate and breakdown of these compounds (Zhang et al., 2020).
Material Science and Polymer Chemistry
- In material science, there is research into the synthesis and characterization of polymers derived from phenylphenol compounds. Such studies contribute to the development of new materials with potential applications in various fields, including electronics and solar cells (Demir, 2012).
Photochemical Research
- The compound's role in photochemical processes has been explored, especially its involvement in excited-state intramolecular proton transfer, which is significant for understanding photochemical reactions in environmental contexts (Lukeman & Wan, 2002).
Green Chemistry Applications
- It has been used in the context of green chemistry, specifically in the Suzuki cross-coupling reaction, showcasing its application in more environmentally friendly chemical processes (Aktoudianakis et al., 2008).
作用機序
Target of Action
The primary targets of 4-Chloro-2-phenylphenol are microbial cells . This compound is a type of phenolic biocide, which means it is used to inhibit the growth of bacteria, fungi, and other microorganisms .
Mode of Action
This compound interacts with its targets by disrupting their cellular functions . It can penetrate the cell wall and interfere with the cell’s metabolism, leading to cell death . The exact molecular interactions between this compound and its targets are still under investigation.
Biochemical Pathways
This compound affects various biochemical pathways in the target organisms. One of the key pathways is the bacterial degradation pathway . In this pathway, bacteria attempt to break down the compound to reduce its toxicity. The effectiveness of this degradation can vary depending on the specific microorganism and environmental conditions .
Pharmacokinetics
Like other phenolic compounds, it is expected to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The result of this compound’s action is the inhibition of microbial growth . By disrupting cellular functions, it prevents microorganisms from proliferating, thereby controlling their populations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity can be affected by the presence of organic matter, pH, and temperature . Moreover, it is used in various environments, including in the leather tanning process, where it protects the leather intermediates from microbial attack .
生化学分析
Biochemical Properties
They can form hydrogen bonds and hydrophobic interactions due to their aromatic ring and hydroxyl groups .
Cellular Effects
Phenolic compounds are known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2-phenylphenol is not well-studied. Phenolic compounds can exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can undergo various transformations over time, affecting their stability and degradation .
Dosage Effects in Animal Models
It is known that the effects of phenolic compounds can vary with dosage, and high doses can potentially cause toxic or adverse effects .
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Phenolic compounds can interact with various transporters and binding proteins, affecting their localization or accumulation .
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
4-chloro-2-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQWWSVOIGUHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90110046 | |
| Record name | 5-Chlorobiphenyl-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90110046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.0000107 [mmHg] | |
| Record name | 4-Chloro-2-phenylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20015 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
607-12-5 | |
| Record name | 5-Chlorobiphenyl-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-phenylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-4-chlorophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorobiphenyl-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90110046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro[1,1'-biphenyl]-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-2-PHENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87E544QZ72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B1594345.png)



![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1594350.png)



